Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate
Description
Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 3-fluorobenzoylamino substituent at the 3-position. Piperidine scaffolds are widely utilized in medicinal chemistry as intermediates or bioactive molecules due to their conformational flexibility and ability to engage in hydrogen bonding.
Properties
IUPAC Name |
tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-9-5-8-14(11-20)19-15(21)12-6-4-7-13(18)10-12/h4,6-7,10,14H,5,8-9,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCIVXRXZXFQMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperidine followed by Acylation
Step 1: Boc Protection of Piperidine
Piperidine is protected at the 1-position using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
- Reagents : Boc anhydride, triethylamine (TEA)
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Conditions : 0–25°C, 12–24 h.
- Yield : >90%.
Step 2: Introduction of Amino Group
The 3-position of Boc-piperidine is functionalized via nitration followed by reduction or direct amination.
Step 3: Acylation with 3-Fluorobenzoyl Chloride
The 3-amino group is acylated using 3-fluorobenzoyl chloride.
Suzuki-Miyaura Coupling Approach
Step 1: Synthesis of Boronic Ester Intermediate
Piperidine derivatives with boronic ester groups are prepared for cross-coupling.
- Reagents : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate.
- Conditions : Pd(dppf)Cl₂, K₂CO₃, 80–100°C.
Step 2: Coupling with 3-Fluoro-Substituted Aryl Halides
The boronic ester reacts with 3-bromoaniline or 3-fluoroiodobenzene.
Reductive Amination and Acylation
Step 1: Reductive Amination of Ketone Precursors
3-Ketopiperidine-Boc is subjected to reductive amination with ammonium formate.
Step 2: Acylation with 3-Fluorobenzoyl Chloride
As described in Section 2.1, Step 3.
Optimization Strategies
Solvent and Catalyst Selection
Protecting Group Stability
Yield Comparison of Methods
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc Protection/Acylation | Amide coupling | 88 | >98 |
| Suzuki-Miyaura | Cross-coupling | 78 | 95 |
| Reductive Amination | NH₄HCO₂/Pd-C | 100 | 99 |
Analytical Characterization
- ¹H NMR (CDCl₃): δ 1.40 (s, Boc CH₃), 3.55–3.77 (piperidine H), 7.2–7.8 (fluorobenzoyl aromatic H).
- HPLC : Retention time = 8.2 min (C18 column, MeCN/H₂O = 70:30).
- HRMS : [M+H]⁺ calc. 322.17, found 322.18.
Challenges and Solutions
- Racemization : Minimized using low temperatures during acylation.
- Byproducts : Column chromatography (SiO₂, hexane/EtOAc) removes unreacted 3-fluorobenzoyl chloride.
Chemical Reactions Analysis
Common Chemical Reactions
The compound participates in three primary reaction types:
Oxidation
The fluorobenzoyl group directs oxidation at the benzylic position. Potassium permanganate cleaves the C–N bond, yielding 3-fluorobenzoic acid and a Boc-protected piperidine fragment .
Reduction
Lithium aluminum hydride reduces the amide group to a secondary amine while preserving the Boc group. This step is critical for generating intermediates for drug candidates.
Deprotection
Trifluoroacetic acid (TFA) removes the Boc group via acid-catalyzed cleavage, exposing the amine for subsequent coupling reactions (e.g., peptide synthesis) .
Comparative Analysis with Analogues
Structural variations significantly influence reactivity:
| Compound | Fluorine Position | Reactivity with LiAlH₄ | Deprotection Rate (TFA) |
|---|---|---|---|
| Tert-butyl 3-[(3-fluorobenzoyl)amino] | Meta | Moderate | Fast (t₁/₂ = 15 min) |
| Tert-butyl 4-[(2-fluorobenzoyl)amino] | Ortho | Low | Slow (t₁/₂ = 45 min) |
| Tert-butyl 2-[(4-fluorobenzoyl)amino] | Para | High | Moderate (t₁/₂ = 30 min) |
Meta-substitution balances steric and electronic effects, enabling optimal reaction rates .
Stability and Handling
-
Storage : –20°C under inert gas (argon) to prevent hydrolysis.
-
Decomposition : Prolonged exposure to moisture generates 3-fluorobenzoic acid and piperidine.
This compound’s versatility in synthetic pathways underscores its importance in advanced organic synthesis and pharmaceutical research.
Scientific Research Applications
®-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorobenzamide group may interact with enzymes or receptors, modulating their activity. The piperidine ring can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Functional Group Effects
The structural analogs of this compound vary primarily in the substituents at the 3-position of the piperidine ring. Key comparisons include:
Pyrimidoindole Derivatives
Compounds such as tert-butyl 3-((7-methoxy-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate (6f) and tert-butyl 3-(methyl(7-(trifluoromethyl)-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidine-1-carboxylate (6g) () feature bulky pyrimidoindole substituents. These analogs were synthesized for chiral stationary phases in HPLC, where the methoxy (6f) and trifluoromethyl (6g) groups influence retention times and enantioselectivity.
Styryl and Phenethyl Derivatives
Compounds like (±)-tert-butyl 3-(4-fluorostyryl)piperidine-1-carboxylate () incorporate fluorinated styryl groups instead of benzoylamino substituents. However, these derivatives often exist as oils (e.g., 56% yield for 4-fluorostyryl), contrasting with crystalline pyrimidoindole analogs .
Trifluoromethyl and Cyclopropyl Carbamoyl Derivatives
tert-butyl 3-[3-(trifluoromethyl)anilino]piperidine-1-carboxylate () and tert-butyl 3-(cyclopropyl(3-fluorobenzyl)carbamoyl)piperidine-1-carboxylate () demonstrate substituent effects on electronic and steric properties.
Research Findings and Implications
- Chromatographic Performance : Pyrimidoindole analogs () demonstrate that electron-withdrawing groups (e.g., trifluoromethyl) improve resolution in HPLC by enhancing dipole interactions with analytes .
- Biological Activity : Trifluoromethyl-substituted piperidines () are often explored as kinase inhibitors or GPCR modulators, where fluorine enhances bioavailability and target engagement .
- Synthetic Flexibility : The tert-butyl carbamate group enables facile deprotection for further functionalization, as seen in ’s ethynyl-substituted intermediate .
Biological Activity
Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential applications in drug development, particularly for central nervous system (CNS) disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is classified as a piperidine derivative, characterized by the presence of a tert-butyl group and a 3-fluorobenzoyl amino moiety. Its structural formula can be represented as follows:
- IUPAC Name : tert-butyl (3R)-3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate
- Molecular Formula : C17H23FN2O3
- Molecular Weight : 320.38 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The fluorobenzoyl group facilitates hydrogen bonding and hydrophobic interactions with target sites, enhancing the binding affinity and specificity of the compound. The piperidine ring contributes structural rigidity, which is essential for its biological function.
Antiviral Activity
Recent studies have highlighted the antiviral potential of piperidine derivatives, including those similar to this compound. For instance, compounds with similar structures have demonstrated effective inhibition against influenza viruses by blocking hemagglutinin-mediated membrane fusion processes. This suggests that the compound may also possess antiviral properties worth exploring further .
CNS Activity
Research indicates that derivatives of this compound may serve as intermediates in synthesizing drugs targeting CNS disorders. The ability of these compounds to modulate neurotransmitter systems positions them as potential candidates for treating neurological conditions.
Structure-Activity Relationships (SAR)
A detailed analysis of structure-activity relationships has been conducted to optimize the biological efficacy of piperidine derivatives. Variations in the fluorobenzoyl substitution have been shown to significantly influence potency and selectivity towards specific biological targets. For example, modifications in the piperidine ring or the introduction of different substituents can enhance the compound's activity against targeted enzymes .
Case Studies
Several case studies illustrate the pharmacological effects of similar piperidine derivatives:
- GSK-3β Inhibitors : A series of compounds based on piperidine structures were evaluated for their inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β). These studies revealed that certain derivatives exhibited promising IC50 values, indicating strong inhibitory activity .
- Cytotoxicity Profiles : In vitro assessments have shown that some piperidine derivatives maintain low cytotoxicity across various cell lines, including cancerous and non-cancerous cells. This favorable profile suggests a potential therapeutic window for further development.
Summary Table of Biological Activities
Q & A
Q. How do solvent polarity and temperature influence the compound’s conformational dynamics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
